![molecular formula C21H19NO2 B14203788 [1,1'-Biphenyl]-4-carboxylic acid, 3',5'-dimethyl-3-(phenylamino)- CAS No. 884323-18-6](/img/structure/B14203788.png)
[1,1'-Biphenyl]-4-carboxylic acid, 3',5'-dimethyl-3-(phenylamino)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[1,1’-Biphenyl]-4-carboxylic acid, 3’,5’-dimethyl-3-(phenylamino)-: is an organic compound that belongs to the class of biphenyl derivatives. This compound is characterized by the presence of a carboxylic acid group attached to one of the phenyl rings, along with two methyl groups and a phenylamino group attached to the other phenyl ring. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1,1’-Biphenyl]-4-carboxylic acid, 3’,5’-dimethyl-3-(phenylamino)- can be achieved through several synthetic routes. One common method involves the following steps:
Formation of the Biphenyl Core: The biphenyl core can be synthesized through a Suzuki coupling reaction between a halogenated benzene derivative and a boronic acid derivative.
Introduction of the Carboxylic Acid Group: The carboxylic acid group can be introduced through a Friedel-Crafts acylation reaction using a suitable acyl chloride.
Introduction of the Methyl Groups: The methyl groups can be introduced through a methylation reaction using methyl iodide and a strong base such as sodium hydride.
Introduction of the Phenylamino Group: The phenylamino group can be introduced through a nucleophilic aromatic substitution reaction using aniline and a suitable leaving group.
Industrial Production Methods
In an industrial setting, the production of [1,1’-Biphenyl]-4-carboxylic acid, 3’,5’-dimethyl-3-(phenylamino)- can be scaled up using continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenylamino group, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can occur at the carboxylic acid group, converting it to an alcohol or aldehyde.
Substitution: The compound can undergo various substitution reactions, such as halogenation or nitration, at the phenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents for substitution reactions include halogens (e.g., chlorine, bromine) and nitrating agents (e.g., nitric acid).
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Alcohols or aldehydes.
Substitution: Halogenated or nitrated biphenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, [1,1’-Biphenyl]-4-carboxylic acid, 3’,5’-dimethyl-3-(phenylamino)- is used as a building block for the synthesis of more complex organic molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules such as proteins and nucleic acids. Its ability to form hydrogen bonds and π-π interactions makes it a valuable tool for studying molecular recognition processes.
Medicine
In medicine, [1,1’-Biphenyl]-4-carboxylic acid, 3’,5’-dimethyl-3-(phenylamino)- is investigated for its potential therapeutic properties. It has shown promise in preliminary studies as an anti-inflammatory and anticancer agent.
Industry
In industry, this compound is used as an intermediate in the production of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of [1,1’-Biphenyl]-4-carboxylic acid, 3’,5’-dimethyl-3-(phenylamino)- involves its interaction with specific molecular targets. The phenylamino group can form hydrogen bonds with amino acid residues in proteins, while the biphenyl core can engage in π-π interactions with aromatic residues. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
[1,1’-Biphenyl]-4-carboxylic acid: Lacks the methyl and phenylamino groups, making it less versatile in terms of chemical reactivity.
[1,1’-Biphenyl]-4-carboxylic acid, 3’,5’-dimethyl-: Lacks the phenylamino group, reducing its potential for hydrogen bonding interactions.
[1,1’-Biphenyl]-4-carboxylic acid, 3-(phenylamino)-: Lacks the methyl groups, affecting its steric and electronic properties.
Uniqueness
The presence of both methyl groups and the phenylamino group in [1,1’-Biphenyl]-4-carboxylic acid, 3’,5’-dimethyl-3-(phenylamino)- makes it unique among biphenyl derivatives. These functional groups enhance its chemical reactivity and potential for biological interactions, making it a valuable compound for various scientific and industrial applications.
Properties
CAS No. |
884323-18-6 |
|---|---|
Molecular Formula |
C21H19NO2 |
Molecular Weight |
317.4 g/mol |
IUPAC Name |
2-anilino-4-(3,5-dimethylphenyl)benzoic acid |
InChI |
InChI=1S/C21H19NO2/c1-14-10-15(2)12-17(11-14)16-8-9-19(21(23)24)20(13-16)22-18-6-4-3-5-7-18/h3-13,22H,1-2H3,(H,23,24) |
InChI Key |
KBAWHCUNJDJZDM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)C2=CC(=C(C=C2)C(=O)O)NC3=CC=CC=C3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


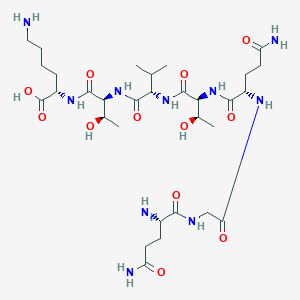
![2-[(2R,3S,5R)-2,5-Dimethyl-1-oxaspiro[2.5]octan-2-yl]-1,3-benzothiazole](/img/structure/B14203714.png)

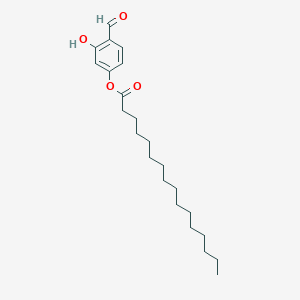

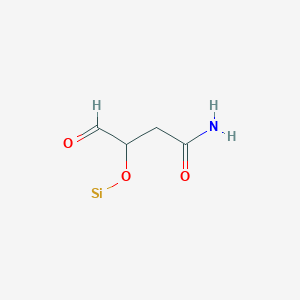
![3,5-Dichloro-n-[(4-fluoro-1-pentylpiperidin-4-yl)methyl]benzamide](/img/structure/B14203775.png)
![2,4-Di-tert-butyl-6-{[(2-methylcyclohexyl)amino]methylidene}cyclohexa-2,4-dien-1-one](/img/structure/B14203783.png)
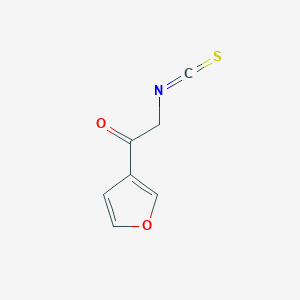
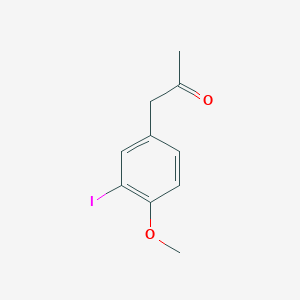
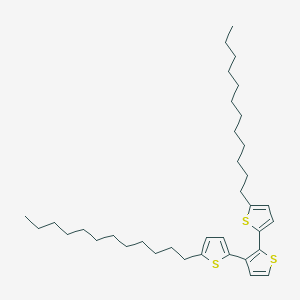
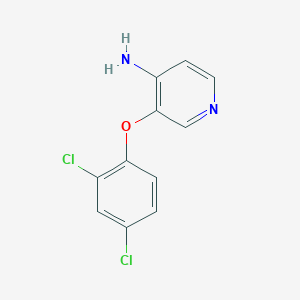

![3-[4-(Aminomethyl)phenoxy]benzoic acid](/img/structure/B14203812.png)
